molecular formula C21H26ClN3 B537762 N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

Cat. No.: B537762
M. Wt: 355.9 g/mol
InChI Key: ZJSFNLBWLQAUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC705841 is a novel selective serotonin reuptake inhibitor (SSRI), exhibiting higher binding affinities in comparison with the paroxetine.

Properties

Molecular Formula

C21H26ClN3

Molecular Weight

355.9 g/mol

IUPAC Name

N-Cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine hydrochloride

InChI

InChI=1S/C21H25N3.ClH/c1-3-9-16(10-4-1)20-15-21(22-17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20;/h1,3-4,7-10,13-14,17,20,23H,2,5-6,11-12,15H2,(H,22,24);1H

InChI Key

ZJSFNLBWLQAUIH-UHFFFAOYSA-N

SMILES

[H]Cl.C1(C2=CC=CC=C2)NC3=CC=CC=C3N=C(NC4CCCCC4)C1

Isomeric SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC705841;  NSC-705841;  NSC 705841

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 2
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 5
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 6
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

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